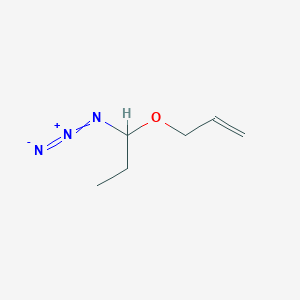

1-Azido-1-prop-2-enoxypropane

Description

1-Azido-1-prop-2-enoxypropane is an organoazide compound characterized by an azido (-N₃) group and a prop-2-enoxy (allyl ether) moiety. The allyl ether group may enhance solubility in organic solvents and influence thermal stability compared to linear ether analogs. Further research is required to fully elucidate its synthesis pathways and industrial relevance.

Properties

CAS No. |

111209-39-3 |

|---|---|

Molecular Formula |

C6H11N3O |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

1-azido-1-prop-2-enoxypropane |

InChI |

InChI=1S/C6H11N3O/c1-3-5-10-6(4-2)8-9-7/h3,6H,1,4-5H2,2H3 |

InChI Key |

NHHVKLXFVOQMPN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(N=[N+]=[N-])OCC=C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Azido-1-prop-2-enoxypropane typically involves the reaction of an appropriate alcohol with sodium azide (NaN3) under suitable conditions. One common method is the substitution of alkyl halides with inorganic azides. For instance, the reaction of 1-chloro-1-prop-2-enoxypropane with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) can yield 1-Azido-1-prop-2-enoxypropane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Azido-1-prop-2-enoxypropane undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes.

Common reagents used in these reactions include sodium azide, reducing agents like LiAlH4, and catalysts for cycloaddition reactions. Major products formed from these reactions include primary amines and triazoles.

Scientific Research Applications

1-Azido-1-prop-2-enoxypropane has several applications in scientific research:

Synthetic Chemistry: It is used as a precursor for the synthesis of various heterocycles, including pyrroles, pyrazoles, and triazoles.

Materials Science: The compound can be used in the preparation of functional materials, such as polymers and nanomaterials, through click chemistry.

Biological Research: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Azido-1-prop-2-enoxypropane primarily involves its reactivity as an azide. The azido group can act as a nucleophile, participating in substitution and cycloaddition reactions. In biological systems, azides can be used to label biomolecules through click chemistry, enabling the study of molecular interactions and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Azido-1-prop-2-enoxypropane with structurally related compounds, focusing on molecular properties and functional group reactivity. Data is derived from analogs documented in synthesis and safety databases .

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Functional Groups | Hypothesized Reactivity/Applications |

|---|---|---|---|---|---|

| 1-Azido-1-prop-2-enoxypropane | C₆H₁₁N₃O | ~153.18* | Not Available | Azido, Allyl Ether | Click chemistry, polymer modification |

| 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane | C₇H₁₅N₃O₃ | 189.21 | 74654-06-1 | Azido, Polyether Chain | Solubilizing agent, drug delivery systems |

| 2-(2-Fluorophenyl)-2-methylpropan-1-amine | C₁₀H₁₄FN | 167.22 | 160358-03-2 | Fluorophenyl, Primary Amine | Pharmaceutical intermediate, bioactivity studies |

| 1-(1-Isobutoxyethoxy)-2-methylpropane | C₁₀H₂₂O₂ | 174.28 | 5669-09-0 | Branched Ether | Solvent, surfactant formulations |

| 2-(Dodecylamino)-2-methylpropanal Oxime | C₁₆H₃₄N₂O | ~282.46* | Not Available | Long Alkyl Chain, Oxime | Corrosion inhibition, metal chelation |

Molecular weights marked with () are estimated based on formula.

Key Observations:

Azido Group Reactivity: 1-Azido-1-prop-2-enoxypropane and 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane share the azido group, but the latter’s polyether chain may reduce explosive risk compared to allyl ether derivatives . The allyl ether in 1-Azido-1-prop-2-enoxypropane could facilitate radical-initiated polymerization, unlike the fluorophenyl or amine groups in other analogs.

Oximes (e.g., 2-(Dodecylamino)-2-methylpropanal Oxime): Demonstrate metal-binding properties, relevant in industrial chemistry.

Molecular Weight and Solubility :

- Compounds with branched ethers (e.g., 1-(1-Isobutoxyethoxy)-2-methylpropane) show higher hydrophobicity (MW 174.28) compared to azido-polyether derivatives (MW 189.21), impacting their use in aqueous vs. organic phases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.